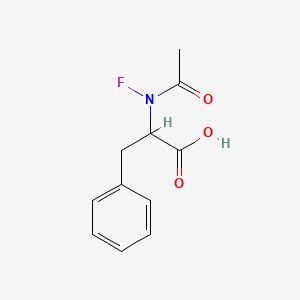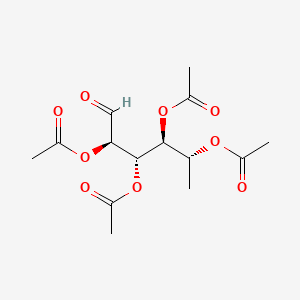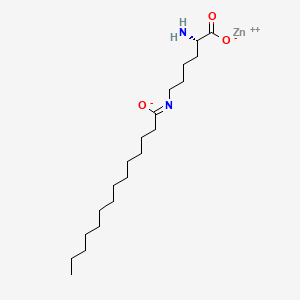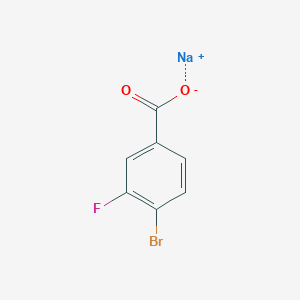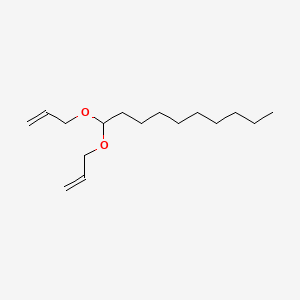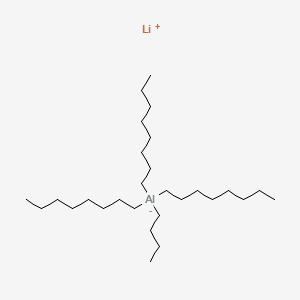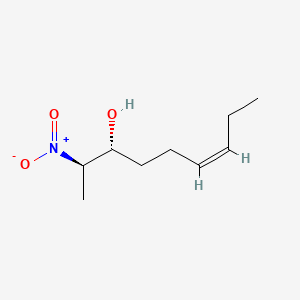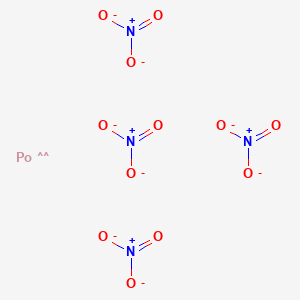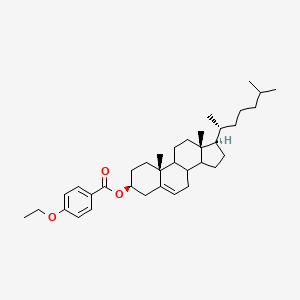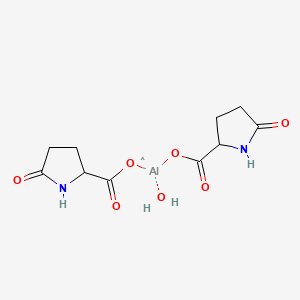
Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is a coordination compound that features aluminum as the central metal ion coordinated to two 5-oxo-DL-proline ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum typically involves the reaction of 5-oxo-DL-proline with an aluminum source in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of aluminum, while substitution reactions can produce a variety of coordination compounds with different ligands .
Scientific Research Applications
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum involves its ability to coordinate with various molecular targets. The aluminum center can interact with different biological molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Bis(5-oxo-DL-prolinato-n1,o2)cadmium
- Bis(5-oxo-DL-prolinato-n1,o2)zinc
- Bis(5-oxo-DL-prolinato-n1,o2)copper
Uniqueness
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is unique due to its specific coordination environment and the presence of aluminum as the central metal ion.
Properties
CAS No. |
85200-39-1 |
|---|---|
Molecular Formula |
C10H14AlN2O7 |
Molecular Weight |
301.21 g/mol |
InChI |
InChI=1S/2C5H7NO3.Al.H2O/c2*7-4-2-1-3(6-4)5(8)9;;/h2*3H,1-2H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
RXICJIMCODUGAJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)O[Al]OC(=O)C2CCC(=O)N2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


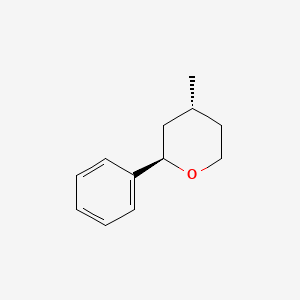
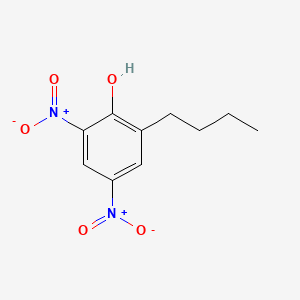
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
